N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c20-19(21,22)11-23-17(25)9-12-5-7-14(8-6-12)24-18(26)16-10-13-3-1-2-4-15(13)27-16/h1-8,10H,9,11H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCQDXFZYSHYRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)CC(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, has been reported to exhibit improved drug potency toward reverse transcriptase enzyme inhibition.
Mode of Action
The mode of action of this compound involves a key hydrogen bonding interaction with the protein, which lowers the pKa of the cyclic carbamate, thereby enhancing its inhibitory effect on the reverse transcriptase enzyme.
Result of Action
The result of the compound’s action is likely to be the inhibition of the reverse transcriptase enzyme, which could potentially halt the replication of retroviruses. This could lead to a decrease in viral load in the body, contributing to the management of retroviral infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Compound 9P-F-A5 (N-(3,4-Dichlorobenzyl)-N-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)benzofuran-2-carboxamide)
- Core : Benzofuran-2-carboxamide (shared with the target compound).
- Substituents: Dichlorobenzyl group instead of phenyl. Thiophen-2-ylmethyl amino group instead of trifluoroethylamino.
- The thiophene moiety introduces sulfur-based interactions, which may alter selectivity compared to the trifluoroethyl group in the target compound .
Crystalline Form of 4-[5-[3-Chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-5-(trifluoromethyl)-3-isoxazolyl]-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]-1-naphthalenecarboxamide
- Core : Naphthalenecarboxamide (vs. benzofuran in the target compound).
- Substituents: Isoxazole ring with trifluoromethyl and chloro groups. Retains the 2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl group.
- The shared trifluoroethyl group suggests a conserved role in target binding, possibly in RyR modulation .
Functional Group Analogues
VM-6 (2-(4'-methyl-N-(2-(trifluoromethyl)phenyl)-[1,1'-biphenyl]-2-ylcarboxamido)-2-oxoethyl nitrate)
- Core : Biphenyl carboxamide (vs. benzofuran).
- Substituents :
- Trifluoromethylphenyl group.
- Nitrate ester at the oxoethyl position.
- Implications: The biphenyl system may enhance rigidity and planar interactions. Yield (48.02%) and purity (elemental analysis: C, 60.34%; N, 6.19%) suggest moderate synthetic efficiency compared to the target compound .
N-(4-(2-((2-Methoxyethyl)amino)-2-oxoethyl)phenyl)-2,5-dimethylfuran-3-carboxamide
- Core : Furan-3-carboxamide (vs. benzofuran).
- Substituents: Methoxyethylamino group instead of trifluoroethylamino.
- Implications: The smaller furan core and methoxyethyl group reduce molecular weight (330.4 vs.
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Research Findings and Implications
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for scalability and purity?
The synthesis of benzofuran carboxamide derivatives typically involves multi-step reactions. Key steps include:
- Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the benzofuran core to the trifluoroethylaminoethylphenyl moiety .
- Solvent selection : Polar aprotic solvents like DMF or DCM improve reaction homogeneity, while reflux conditions (60–100°C) enhance yield .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR spectroscopy : H and C NMR (in DMSO-d6 or CDCl3) confirm the presence of the trifluoroethyl group (δ ~3.8 ppm for -NH-CH2-CF3) and benzofuran aromatic protons .
- X-ray diffraction : Resolve crystal packing and bond angles, particularly for the amide and trifluoroethyl groups, to validate stereochemistry .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion matching C21H17F3N2O3) .
Q. How can researchers design initial biological screening assays to evaluate bioactivity?
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity) .
- Cell viability assays : Employ MTT or resazurin-based protocols on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Control groups : Include positive controls (e.g., staurosporine for apoptosis) and vehicle-treated cells to rule out solvent toxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies systematically identify key functional groups?
- Substituent variation : Synthesize analogs with modified trifluoroethyl, benzofuran, or phenyl groups (Table 1).
- Bioactivity testing : Compare IC50 values across analogs to pinpoint critical moieties (e.g., trifluoroethyl enhances lipophilicity and target binding) .
Q. Table 1: Hypothetical SAR for Analogs
| Substituent Modifications | Observed Bioactivity (IC50, μM) | Key Finding |
|---|---|---|
| Trifluoroethyl → Ethyl | >50 | Trifluoroethyl crucial for potency |
| Benzofuran → Benzothiophene | 12.4 | Heteroatom choice affects selectivity |
| Phenyl → Pyridinyl | 8.7 | Aromatic π-stacking enhanced |
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
- Bioavailability analysis : Measure plasma concentration via LC-MS/MS after oral/administered doses to assess absorption .
- Metabolite profiling : Identify hepatic metabolites (e.g., CYP450-mediated oxidation) that may reduce activity in vivo .
- Formulation optimization : Use nanoemulsions or PEGylation to improve solubility and half-life .
Q. What computational approaches predict target interactions?
- Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) based on the trifluoroethyl group’s electrostatic potential .
- MD simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes .
- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors in benzofuran) using Schrödinger Suite .
Q. How to address cytotoxicity discrepancies across cell lines?
- Mechanistic profiling : Perform RNA-seq on sensitive vs. resistant lines to identify dysregulated pathways (e.g., apoptosis vs. autophagy) .
- Membrane permeability assays : Use Caco-2 monolayers to correlate cytotoxicity with cellular uptake .
- Resistance studies : Co-treat with efflux pump inhibitors (e.g., verapamil) to assess P-gp-mediated efflux .
Q. What methods elucidate metabolic stability and pharmacokinetics?
- Microsomal incubation : Assess phase I metabolism using human liver microsomes (HLMs) with NADPH cofactor .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction, critical for dose adjustment .
- In silico ADMET : Predict clearance and volume of distribution via SwissADME or ADMETLab .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
